![molecular formula C21H16ClF3N2O2 B2553199 N-(3-chloro-2-methylphenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide CAS No. 339025-34-2](/img/structure/B2553199.png)
N-(3-chloro-2-methylphenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex benzamides typically involves multi-step reactions. For instance, the synthesis of 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide was achieved through a two-step process. Initially, N-(2,4-dichlorophenyl)-2-nitrobenzamide was refluxed with thionyl chloride in dry toluene to produce an intermediate. This intermediate was then treated with 2-methyl benzoic acid in the presence of triethylamine to yield the final product. The synthesis route is indicative of the methods that might be used for the synthesis of N-(3-chloro-2-methylphenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide, although specific details would differ due to the unique substituents and core structure of the target molecule .
Molecular Structure Analysis
The molecular structure of benzamides can be quite intricate, as demonstrated by the crystal structure analysis of the synthesized compounds. For example, the 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide crystallizes in the monoclinic space group P 21/c, with specific unit cell dimensions. The dihedral angle between the two aromatic rings in this compound is 82.32(4)°, which suggests a significant degree of spatial separation between the rings. Such structural analyses are crucial for understanding the three-dimensional conformation of N-(3-chloro-2-methylphenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide, which would influence its chemical reactivity and interactions .
Chemical Reactions Analysis
The reactivity of benzamides is influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can significantly affect the chemical behavior of these compounds. Although the provided data does not include specific reactions for N-(3-chloro-2-methylphenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide, the synthesis and structural data from related compounds suggest that such molecules may participate in various organic reactions, including but not limited to nucleophilic substitution and hydrogen bonding interactions, as seen in the formation of infinite chains along the b axis in the case of N-[4-(4-Chlorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamides are closely tied to their molecular structures. The crystallographic data provided for the compounds indicates that the arrangement of atoms and the presence of specific functional groups can lead to distinct physical properties, such as crystallinity and melting points. The intermolecular hydrogen bonds observed in N-[4-(4-Chlorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide, which form infinite chains, are an example of how molecular interactions can influence the solid-state properties of these compounds. Such insights are valuable when predicting the behavior of N-(3-chloro-2-methylphenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide under various conditions .
科学的研究の応用
Molecular Structure and Interaction Studies
The compound has been included in studies analyzing molecular structures and interactions. For instance, Kubicki, Bassyouni, and Codding (2000) explored hydrogen bonding in anticonvulsant enaminones, providing insights into the molecular conformations and intermolecular interactions, which could be relevant for understanding the behavior of similar compounds like N-(3-chloro-2-methylphenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide in different environments (Kubicki, Bassyouni, & Codding, 2000).
Pharmacological Applications and Drug Development
Several studies focus on similar compounds' pharmacological applications, which can provide a foundation for understanding the potential uses of N-(3-chloro-2-methylphenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide. For example, Palanki et al. (2000) conducted structure-activity relationship studies on compounds inhibiting transcription mediated by NF-kappaB and AP-1 transcription factors, which could shed light on similar pathways that N-(3-chloro-2-methylphenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide might affect (Palanki et al., 2000).
Antimicrobial Activity Studies
Research on compounds with structural similarities can provide insights into the antimicrobial potential of N-(3-chloro-2-methylphenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide. For instance, Desai, Dodiya, and Shihora (2011) investigated a series of synthesized compounds for in vitro antibacterial and antifungal activities, which could highlight similar properties in N-(3-chloro-2-methylphenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide (Desai, Dodiya, & Shihora, 2011).
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF3N2O2/c1-13-17(22)3-2-4-18(13)26-20(29)15-7-5-14(6-8-15)11-27-12-16(21(23,24)25)9-10-19(27)28/h2-10,12H,11H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUDLFSIKRBSLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC=C(C=C2)CN3C=C(C=CC3=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

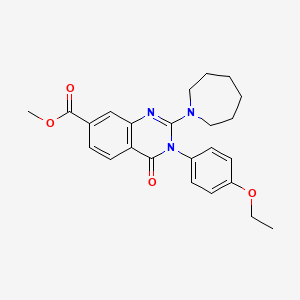
![(2Z)-7-{[butyl(methyl)amino]methyl}-2-(3,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2553122.png)
![2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2553123.png)
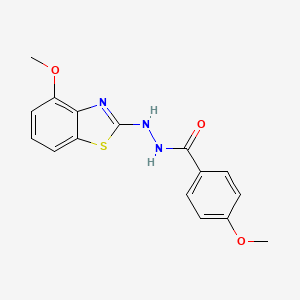
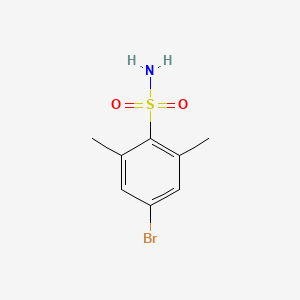
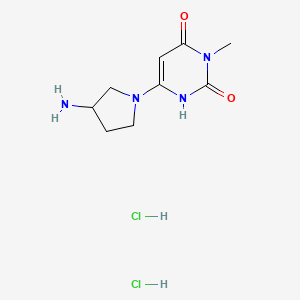
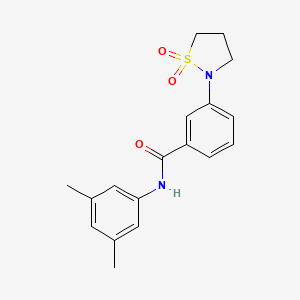
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-methylbenzamide](/img/structure/B2553128.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(2-morpholinoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2553130.png)
![N-(3,4-difluorophenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2553131.png)
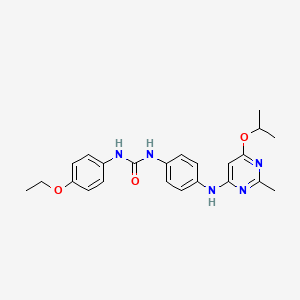
![5-chloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2553134.png)
![N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2553137.png)
![[(E)-3-methoxy-3-oxoprop-1-enyl] 4-tert-butylbenzoate](/img/structure/B2553138.png)